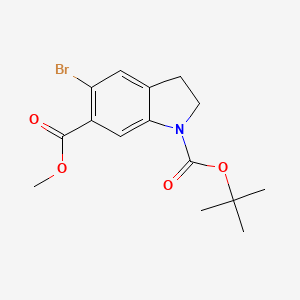

1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

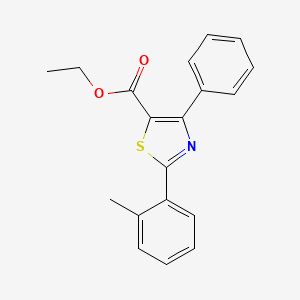

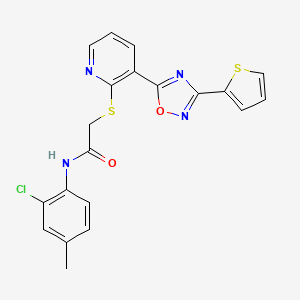

“1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate” is a chemical compound with the CAS Number: 1788044-06-3 . It has a molecular weight of 356.22 and its IUPAC name is 1-(tert-butyl) 6-methyl 5-bromoindoline-1,6-dicarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-9-7-11(16)10(8-12(9)17)13(18)20-4/h7-8H,5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 356.22 . It is recommended to be stored at 0-8°C .Scientific Research Applications

Preparation and Reaction Studies

- Diels-Alder Reactions and Protective Strategies : The compound has been referenced in studies exploring Diels-Alder reactions and the strategic use of protective groups in organic synthesis. For example, tert-butyl substituted compounds have been utilized for their protective qualities in complex organic reactions, highlighting their importance in the synthesis of heterocyclic compounds and the rearrangement reactions involving halogen compounds (Padwa, Brodney, & Lynch, 2003).

Synthesis of Novel Compounds

- Unnatural Amino Acid Derivatives through Click Chemistry : The synthesis of triazolylalanine analogues demonstrates the utility of tert-butyl and bromoindoline derivatives in the development of novel amino acid derivatives. These methodologies are crucial for expanding the toolkit available for drug discovery and materials science (Patil & Luzzio, 2017).

Catalysis and Enzymatic Activity Studies

- Catalytic and Enzymatic Applications : Research has shown that manganese(II) complexes containing tert-butyl and bromoindoline derivatives can catalyze the oxidation of specific substrates, demonstrating the potential of these compounds in mimicking enzymatic activities like catechol oxidase and phenoxazinone synthase (Kaizer et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, suggesting it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+351+338, and P302+352, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to rinse cautiously with water for several minutes if in eyes, and to wash with plenty of soap and water if on skin .

Mechanism of Action

Target of Action

The primary targets of “1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural similarity to other indoline derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Its pharmacokinetic profile would be crucial in determining its bioavailability and therapeutic potential .

Action Environment

The action, efficacy, and stability of “1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions might affect the compound’s stability or interaction with its targets .

properties

IUPAC Name |

1-O-tert-butyl 6-O-methyl 5-bromo-2,3-dihydroindole-1,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-9-7-11(16)10(8-12(9)17)13(18)20-4/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMIPSFOUKYMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

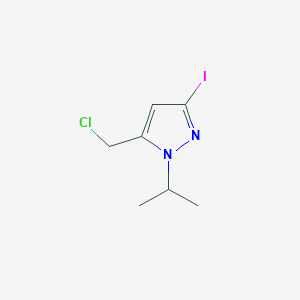

![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)

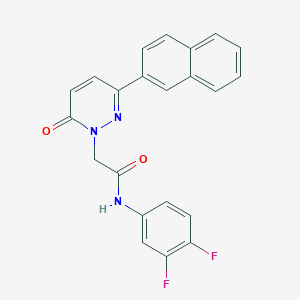

![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)

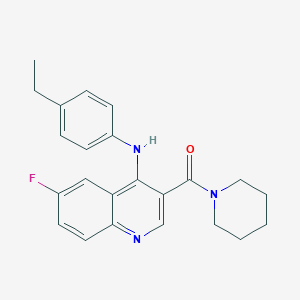

![Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2837535.png)

![5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2837541.png)